molecular formula C6H10O3 B1197726 Methyl Tetrahydrofuran-2-carboxylate CAS No. 37443-42-8

Methyl Tetrahydrofuran-2-carboxylate

Cat. No.: B1197726
CAS No.: 37443-42-8
M. Wt: 130.14 g/mol
InChI Key: IXHZGHPQQTXOKV-UHFFFAOYSA-N
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Description

Methyl Tetrahydrofuran-2-carboxylate is an organic compound with the molecular formula C6H10O3. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structure and reactivity.

Biochemical Analysis

Biochemical Properties

Methyl tetrahydro-2-furancarboxylate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various pharmaceuticals. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The compound undergoes oxidation and reduction reactions, facilitated by these enzymes, leading to the formation of various metabolites. These interactions are crucial for the compound’s role in drug metabolism and its subsequent pharmacological effects .

Cellular Effects

Methyl tetrahydro-2-furancarboxylate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival. Additionally, methyl tetrahydro-2-furancarboxylate can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of methyl tetrahydro-2-furancarboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, such as cytochrome P450, leading to their inhibition or activation. This interaction can result in the modulation of enzyme activity and subsequent changes in metabolic pathways. Additionally, methyl tetrahydro-2-furancarboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl tetrahydro-2-furancarboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that methyl tetrahydro-2-furancarboxylate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and cellular effects. Long-term exposure to the compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of methyl tetrahydro-2-furancarboxylate vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have shown that the compound has a threshold effect, where its beneficial effects are observed at lower doses, while toxic effects are seen at higher doses. These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

Methyl tetrahydro-2-furancarboxylate is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation and reduction, primarily mediated by cytochrome P450 enzymes. In phase II reactions, it undergoes conjugation with glucuronic acid, sulfate, or glutathione, leading to the formation of more water-soluble metabolites that can be excreted from the body. These metabolic pathways are crucial for the compound’s detoxification and elimination .

Transport and Distribution

The transport and distribution of methyl tetrahydro-2-furancarboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or facilitated transport mechanisms. Once inside the cell, it can bind to specific proteins, such as albumin, which can influence its distribution and localization within different cellular compartments. These interactions are important for the compound’s pharmacokinetics and pharmacodynamics .

Subcellular Localization

Methyl tetrahydro-2-furancarboxylate is localized within specific subcellular compartments, which can influence its activity and function. The compound can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through post-translational modifications or targeting signals. These localization mechanisms are important for the compound’s role in cellular metabolism and its subsequent effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl Tetrahydrofuran-2-carboxylate can be synthesized through the hydrogenation of methyl furoate. The process involves the selective hydrogenation of the furan ring in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and hydrogen pressures of 1-5 bar .

Industrial Production Methods

In industrial settings, the production of methyl tetrahydro-2-furancarboxylate often involves the oxidative esterification of biomass-derived furfural into methyl furoate, followed by selective hydrogenation. This method is efficient and environmentally friendly, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl Tetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tetrahydrofuran-2-carboxylic acid.

    Reduction: It can be reduced to form tetrahydrofuran derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts is commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Tetrahydrofuran-2-carboxylic acid.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl Tetrahydrofuran-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methyl Tetrahydrofuran-2-carboxylate can be compared with other similar compounds such as:

    Methyl 2-furancarboxylate: Similar in structure but lacks the hydrogenated furan ring.

    Tetrahydrofuran-2-carboxylic acid: The carboxylic acid derivative of the compound.

    Methyl 2,5-dimethyl-3-furancarboxylate: Contains additional methyl groups on the furan ring.

These compounds share similar reactivity but differ in their specific applications and properties.

Properties

IUPAC Name

methyl oxolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-8-6(7)5-3-2-4-9-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHZGHPQQTXOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40958551
Record name Methyl oxolane-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37443-42-8
Record name 2-Furancarboxylic acid, tetrahydro-, methyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl tetrahydro-2-furancarboxylate
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Record name Methyl oxolane-2-carboxylate
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Record name Methyl tetrahydro-2-furancarboxylate
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Record name METHYL TETRAHYDRO-2-FURANCARBOXYLATE
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Synthesis routes and methods I

Procedure details

Methyl furoate is dissolved in 180 ml. of methanol. Thereafter 1 g. of 5 percent palladium-on-charcoal is added. The mixture is then hydrogenated at 1 to 3 atmospheres. After 45 hr. 0.79 moles of hydrogen are consumed. The black mixture is then filtered through Celite using 50 ml. of methanol to wash the reaction flask and filter. Evaporation of the filtrate under reduced pressure at 40°-45° C. bath temperature yields 51 g. of a yellow oil which is thereafter distilled, collecting that fraction boiling at 32°-35° C. Thereby, methyl tetrahydrofuroate (46.7 g.) is prepared.
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Synthesis routes and methods II

Procedure details

Methyl furoate (75 g, 0.595 mole) was dissolved in MeOH (150 ml), and poured into a Parr bottle. Air was replaced with argon, and then 10% Pd/C (2.5 g) was added. The atmosphere was replaced with H2 and methyl furoate was hydrogenated at 40 psi for 48 hours. The reaction was filtered through celite pad, and the pad was washed with ether. The filtrate and the wash were combined and distilled to give the title compound (71 g, 0.546 mole, 59° C./5.1 mmHg, 92%) as a colorless liquid.
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2.5 g
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92%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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